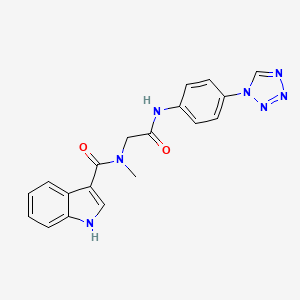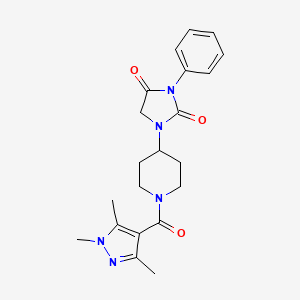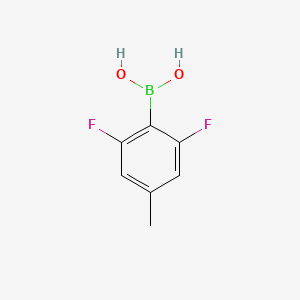![molecular formula C27H35N3O2S B2556216 3-(2-cyano-4,5-diméthoxyphényl)-1-[4-(4-pentylcyclohexyl)phényl]thiourée CAS No. 692287-55-1](/img/structure/B2556216.png)
3-(2-cyano-4,5-diméthoxyphényl)-1-[4-(4-pentylcyclohexyl)phényl]thiourée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a cyano group, methoxy groups, and a pentylcyclohexylphenyl moiety.
Applications De Recherche Scientifique
N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 4-(4-pentylcyclohexyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea involves its interaction with specific molecular targets. The cyano group and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-N’-phenylthiourea
- N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-methylcyclohexyl)phenyl]thiourea
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea is unique due to the presence of the pentylcyclohexylphenyl moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2S/c1-4-5-6-7-19-8-10-20(11-9-19)21-12-14-23(15-13-21)29-27(33)30-24-17-26(32-3)25(31-2)16-22(24)18-28/h12-17,19-20H,4-11H2,1-3H3,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUWNSMBTNWKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2556138.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2556142.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)
![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)

![N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556146.png)
![1-(Prop-2-yn-1-yl)-4-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2556147.png)
![methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556149.png)

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/new.no-structure.jpg)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2556155.png)

